![molecular formula C16H22O B14600351 {[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene CAS No. 61032-32-4](/img/structure/B14600351.png)
{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene is a chemical compound characterized by its unique structure, which includes a cyclopentene ring, a butoxy group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene typically involves a multi-step process. The initial step often includes the preparation of the cyclopentene derivative, followed by the introduction of the butoxy group. The final step involves the attachment of the benzene ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: The addition of hydrogen or removal of oxygen, typically leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Scientific Research Applications
{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The pathways involved may include binding to receptors, altering enzyme activity, or affecting cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to {[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene include:
- {[2-(Cyclopent-3-en-1-yl)ethoxy]methyl}benzene
- {[2-(Cyclopent-3-en-1-yl)propoxy]methyl}benzene
- {[2-(Cyclopent-3-en-1-yl)butoxy]ethyl}benzene
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61032-32-4 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
2-cyclopent-3-en-1-ylbutoxymethylbenzene |
InChI |
InChI=1S/C16H22O/c1-2-15(16-10-6-7-11-16)13-17-12-14-8-4-3-5-9-14/h3-9,15-16H,2,10-13H2,1H3 |
InChI Key |
FUVDYIVMKCMFEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCC1=CC=CC=C1)C2CC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


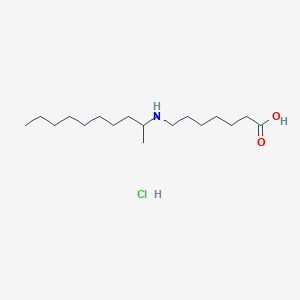
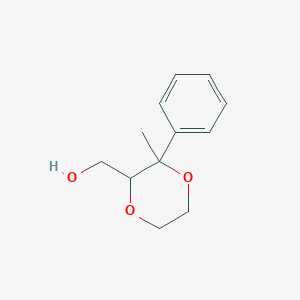

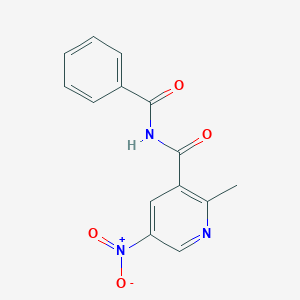
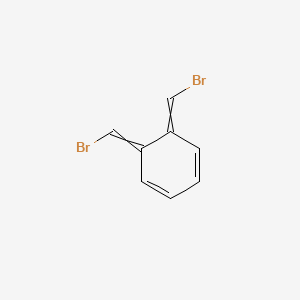
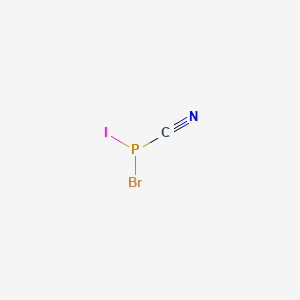
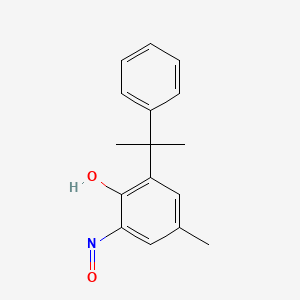
![Piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-](/img/structure/B14600318.png)
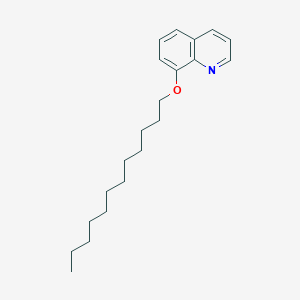
![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)
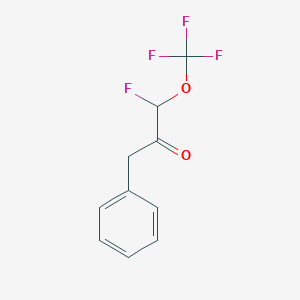
![3-Chlorobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14600340.png)
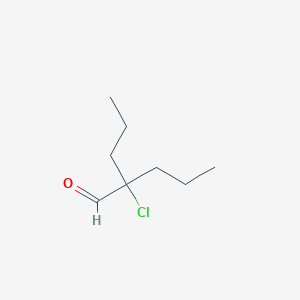
![Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-](/img/structure/B14600347.png)
